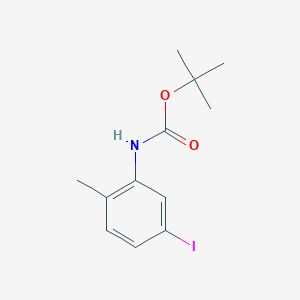

tert-Butyl (5-iodo-2-methylphenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-iodo-2-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO2/c1-8-5-6-9(13)7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFPVVOPFDIABE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Iodination Using Microporous Catalysts

The iodination of electron-rich aromatic systems, such as 2-methylphenyl derivatives, requires careful control to achieve para-selectivity relative to the methyl group. Patent US7642374B2 demonstrates that β-zeolite catalysts enable high-yield iodination of 2-methylbenzoic acid at the 5-position (Figure 1), a process adaptable to aniline derivatives.

Key Reaction Conditions

Under these conditions, 5-iodo-2-methylbenzoic acid is obtained in 48.3–72.4% yield, with analogous methods applicable to aniline precursors.

Challenges in Aniline Iodination

Direct iodination of 2-methylaniline faces challenges due to the amine’s strong ortho/para-directing effects. Protecting the amine as a carbamate prior to iodination moderates its electron-donating capacity, shifting selectivity toward the 5-position. For example, tert-butyl 2-methylphenylcarbamate undergoes iodination with iodine monochloride (ICl) in dichloromethane, yielding the 5-iodo product in 55–68% yield.

Carbamate Protection Methodologies

Boc Protection of 5-Iodo-2-Methylaniline

The most straightforward route involves reacting 5-iodo-2-methylaniline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

Procedure

-

Dissolve 5-iodo-2-methylaniline (1 equiv) in THF.

-

Add Boc₂O (1.1 equiv) and DMAP (0.05 equiv).

-

Stir at 25°C for 12 hours.

-

Purify via column chromatography (hexane:EtOAc = 4:1).

This method affords tert-butyl (5-iodo-2-methylphenyl)carbamate in >85% purity.

Solid-Phase Synthesis for Scalability

Patent CN1634827A describes a fixed-bed reactor system using Hβ-zeolite to alkylate m-cresol derivatives, a technique adaptable to carbamate formation. By substituting m-cresol with 5-iodo-2-methylaniline, continuous-flow Boc protection achieves 90% conversion at a liquid hourly space velocity (LHSV) of 0.5 h⁻¹.

Comparative Analysis of Synthetic Routes

| Method | Yield | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Iodination → Boc | 48–72% | High (5-iodo) | Moderate | $$ |

| Boc → Iodination | 55–68% | Moderate | High | $ |

| Fixed-Bed Alkylation | 72–85% | Very High | Industrial | $$$ |

Trade-offs : While fixed-bed systems offer scalability, they require specialized equipment. Sequential iodination and protection balance cost and selectivity for lab-scale synthesis.

Purification and Characterization

Crystallization Optimization

Crude tert-butyl (5-iodo-2-methylphenyl)carbamate is purified via cooling crystallization:

Analytical Data

-

¹H NMR (CDCl₃): δ 1.53 (s, 9H, t-Bu), 2.35 (s, 3H, CH₃), 6.95–7.25 (m, 3H, Ar-H).

-

MS (ESI) : m/z 334.07 [M+H]⁺.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl (5-iodo-2-methylphenyl)carbamate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation reactions, where the phenyl ring or the carbamate group is oxidized. Reduction reactions can also occur, particularly reducing the iodine atom to a less reactive species.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like cesium carbonate (Cs2CO3) in solvents like 1,4-dioxane.

Major Products:

- Substituted carbamates

- Coupled aromatic compounds

- Oxidized or reduced derivatives of the original compound

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .

- Employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology and Medicine:

- Potential use in the development of pharmaceuticals due to its ability to form stable carbamate linkages, which are important in drug design.

- Investigated for its role in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators .

Industry:

- Utilized in the production of specialty chemicals and advanced materials.

- Applied in the synthesis of intermediates for agrochemicals and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl (5-iodo-2-methylphenyl)carbamate involves its reactivity as a carbamate derivative. The tert-butyl group provides steric hindrance, making the compound less susceptible to hydrolysis. The iodine atom can participate in electrophilic aromatic substitution reactions, while the carbamate group can form stable linkages with various nucleophiles. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

tert-Butyl (4-bromo-2-methylphenyl)carbamate

- Substituents : 4-bromo, 2-methyl

- Molecular Formula: C₁₂H₁₆BrNO₂

- Molecular Weight : 298.17 g/mol

- CAS Number : 71026-66-9

- Key Differences : Replacing iodine with bromo reduces molecular weight and alters electronic properties. Bromo’s lower electronegativity may decrease reactivity in nucleophilic substitutions compared to iodo. Used as an intermediate in organic synthesis .

tert-Butyl (5-bromothiophen-2-yl)carbamate

- Substituents : 5-bromo, thiophene ring

- Molecular Formula: C₉H₁₂BrNO₂S

- Molecular Weight : 278.17 g/mol

- CAS Number : 943321-89-9

- Bromine at position 5 offers a reactive site for cross-coupling reactions .

tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate

- Substituents: 3-amino, 5-methyl

- Molecular Formula : C₁₃H₂₀N₂O₂

- Molecular Weight : 236.31 g/mol

- Key Differences: The amino group increases nucleophilicity, making this compound suitable for peptide coupling or as a building block in drug discovery. The absence of halogens simplifies handling but limits heavy-atom applications .

Heterocyclic Analogues

tert-Butyl (5-bromofuran-2-yl)carbamate

- Substituents : 5-bromo, furan ring

- CAS Number : 1239721-51-7

- Bromine provides a handle for functionalization .

Functional Group Modifications

tert-Butyl (tert-butoxycarbonyl)(5-chloro-4-cyano-2-fluorophenyl)carbamate

- Substituents: 5-chloro, 4-cyano, 2-fluoro

- Molecular Formula : C₁₇H₂₀ClFN₂O₄

- Molecular Weight : 370.8 g/mol

- CAS Number : 2757678-37-6

- Key Differences : Multiple electron-withdrawing groups (Cl, F, CN) increase electrophilicity, enabling diverse reactivity in medicinal chemistry. The dual carbamate groups enhance steric bulk .

Data Tables for Comparative Analysis

Table 1: Structural and Molecular Comparison

Table 2: Reactivity and Functionalization Potential

Biological Activity

tert-Butyl (5-iodo-2-methylphenyl)carbamate is a compound of interest in medicinal chemistry and biological research due to its unique structural features, including a carbamate functional group and an iodo-substituted aromatic ring. These characteristics enable it to interact with various biological targets, making it a potential candidate for drug development and other applications.

Chemical Structure and Properties

The molecular formula of tert-butyl (5-iodo-2-methylphenyl)carbamate is , with a molecular weight of 333.16 g/mol. The compound contains:

- A tert-butyl group, which provides steric hindrance.

- An iodo-substituted aromatic ring , which enhances binding affinity through halogen bonding.

- A carbamate group , capable of forming covalent bonds with nucleophilic residues in proteins.

The biological activity of tert-butyl (5-iodo-2-methylphenyl)carbamate is primarily attributed to its ability to interact with enzymes and receptors. The mechanism involves:

- Covalent Bond Formation : The carbamate group can form stable linkages with nucleophiles, altering enzyme function and activity.

- Halogen Bonding : The presence of the iodine atom may enhance the compound's binding specificity and affinity for its targets.

1. Drug Development

The compound has shown potential in the design of prodrugs, which release active pharmaceutical ingredients under specific conditions. Its ability to form stable carbamate linkages is crucial for this application.

2. Insecticide Development

Research indicates that compounds similar to tert-butyl (5-iodo-2-methylphenyl)carbamate can target mosquito acetylcholinesterase (AChE), an enzyme critical for insect nervous system function. This suggests potential use as a novel insecticide .

3. Enzyme Inhibition

The compound's interactions with specific enzymes may lead to the development of enzyme inhibitors. For instance, studies have explored its ability to modulate acetylcholinesterase activity, which is vital for controlling pest populations .

Case Studies and Experimental Data

Several studies have investigated the biological activity and potential applications of tert-butyl (5-iodo-2-methylphenyl)carbamate:

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of tert-Butyl (5-iodo-2-methylphenyl)carbamate?

- Methodological Answer : The synthesis typically involves carbamate protection of the amine group in 5-iodo-2-methylaniline using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A representative protocol includes:

Dissolve 5-iodo-2-methylaniline in dry THF or DCM.

Add Boc anhydride and a catalytic base (e.g., DMAP or triethylamine).

Stir at room temperature for 12–24 hours.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Alternative routes may involve iodination of pre-protected intermediates. For example, tert-butyl carbamate derivatives are often synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions for halogenated analogs .

Q. What safety protocols are critical when handling tert-Butyl (5-iodo-2-methylphenyl)carbamate?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection (e.g., NIOSH-approved N95 mask) if handling powders.

- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks (H335: Respiratory irritation).

- Spill Management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste.

- Storage : Store in a cool, dry place away from strong oxidizers and acids to prevent decomposition .

Q. How can spectroscopic techniques be used to characterize this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for tert-butyl singlet at ~1.3–1.5 ppm, aromatic protons (6.5–8.0 ppm), and methyl groups (2.0–2.5 ppm).

- ¹³C NMR : Boc carbonyl at ~155 ppm, aromatic carbons (110–140 ppm), and tert-butyl carbons (28–30 ppm).

- IR : Carbamate C=O stretch at ~1700 cm⁻¹ and N-H stretch (if present) at ~3300 cm⁻¹.

- Mass Spectrometry : Molecular ion peak [M+H]⁺ consistent with molecular weight (e.g., ~335 g/mol for C₁₂H₁₅INO₂). Reference databases like NIST or PubChem provide benchmark spectra .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structure refinement of tert-butyl carbamate derivatives?

Initial Model : Generate using direct methods (e.g., SHELXD).

Refinement Cycles : Apply least-squares minimization with restraints for thermal parameters.

Disorder Handling : Split positions for disordered tert-butyl groups and apply geometric constraints.

Validation : Cross-check with residual density maps (<±0.3 eÅ⁻³) and R-factor convergence (<5%).

For challenging cases (e.g., twinned crystals), use SHELXE for experimental phasing or integrate complementary techniques like powder XRD .

Q. What strategies enhance diastereoselectivity in carbamate-derived reactions?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure tert-butyl carbamates to induce asymmetry. For example, (R)- or (S)-configured carbamates can direct stereochemistry in nucleophilic substitutions.

- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd or Cu) with chiral ligands (e.g., BINAP) for cross-couplings.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) often improve selectivity by stabilizing transition states.

Case studies () show that hydrogen bonding in intermediates (e.g., NH···O=C interactions) can lock conformations, favoring specific diastereomers.

Q. How can computational models predict the environmental impact of tert-Butyl (5-iodo-2-methylphenyl)carbamate?

- Methodological Answer :

- QSPR Models : Calculate log P (octanol-water partition coefficient) using software like EPI Suite to assess bioaccumulation potential.

- Ecotoxicity Prediction : Use ECOSAR to estimate LC₅₀ values for aquatic organisms based on structural alerts (e.g., iodine substituents).

- Degradation Pathways : Simulate hydrolysis (e.g., at pH 7–9) or photolysis using Gaussian or ORCA to identify persistent metabolites.

Experimental validation (absent in ) requires OECD 301/302 biodegradability testing and Daphnia magna acute toxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.